An In-Depth Technical Guide to tert-Butyl Azepane-1-Carboxylate: A Cornerstone Building Block in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl Azepane-1-Carboxylate: A Cornerstone Building Block in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic use of molecular scaffolds that offer both conformational advantages and synthetic versatility is paramount. The azepane ring, a seven-membered saturated heterocycle, has emerged as a structure of significant interest, frequently incorporated into pharmaceutical candidates to act as a flexible β-turn mimic.[1] This guide provides a comprehensive technical overview of tert-Butyl azepane-1-carboxylate, a key synthetic intermediate that leverages the power of the azepane core with the strategic utility of the tert-butyloxycarbonyl (Boc) protecting group. We will explore its fundamental chemical properties, detail field-proven synthesis protocols, and illuminate its critical role as a versatile building block in the development of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the intricate art of drug discovery.
Part 1: Foundational Chemistry & The Logic of Amine Protection
The Azepane Scaffold & The Indispensable Role of the Boc Group
The journey to complex molecular architectures in organic synthesis is one of precision and control.[2] Central to this control is the concept of "protecting groups," which act as temporary masks for reactive functional groups, allowing chemists to direct reactions to specific sites on a molecule.[3] For secondary amines like the one in the azepane ring, the tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group used in non-peptide chemistry.[4][5]
The Boc group, chemically a carbamate, effectively decreases the nucleophilicity and reactivity of the azepane nitrogen. Its widespread adoption stems from a crucial balance of stability and liability:
-
Robust Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[5]
-
Orthogonality: This stability makes it "orthogonal" to many other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz groups, allowing for selective deprotection in multi-step syntheses.[5]
-
Facile Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[4][6] This cleavage proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[4]
This strategic protection is the foundation upon which the utility of tert-butyl azepane-1-carboxylate is built, transforming the simple azepane ring into a precisely controllable synthetic unit.
Physicochemical & Structural Data
A clear understanding of a reagent's physical and chemical properties is the starting point for any successful synthetic endeavor. The key data for the parent compound, tert-butyl azepane-1-carboxylate, and its common derivatives are summarized below.
| Property | tert-Butyl azepane-1-carboxylate | tert-Butyl 4-oxoazepane-1-carboxylate | tert-Butyl 4-aminoazepane-1-carboxylate |
| IUPAC Name | tert-butyl azepane-1-carboxylate | tert-butyl 4-oxoazepane-1-carboxylate | tert-butyl 4-aminoazepane-1-carboxylate[7] |
| CAS Number | 78939-23-2 | 144532-00-5 | 196613-57-7[7] |
| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₁₉NO₃ | C₁₁H₂₂N₂O₂[7] |
| Molar Mass | 199.29 g/mol | 213.28 g/mol [8] | 214.30 g/mol [7] |
| Appearance | Colorless to light yellow liquid | White to off-white solid | Yellow liquid[9] |
| SMILES | CC(C)(C)OC(=O)N1CCCCCC1 | CC(C)(C)OC(=O)N1CCC(=O)CC1 | CC(C)(C)OC(=O)N1CCCC(CC1)N[7] |
Part 2: Synthesis & Process Development Insights
The synthesis of tert-butyl azepane-1-carboxylate and its derivatives can be approached in several ways. The most direct method involves the protection of the parent heterocycle, while more complex, large-scale syntheses often rely on ring-expansion strategies from more readily available precursors.
Core Synthesis: Direct N-Boc Protection
The most straightforward synthesis of the title compound involves the direct acylation of azepane (hexamethyleneimine) with di-tert-butyl dicarbonate (Boc₂O).
Caption: Workflow for direct N-Boc protection of azepane.
-
Reactor Setup: To a stirred solution of azepane (1.0 equiv.) in tetrahydrofuran (THF, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (TEA, 1.2 equiv.) or sodium carbonate (Na₂CO₃, 1.5 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify by flash column chromatography on silica gel to afford tert-butyl azepane-1-carboxylate as a clear oil.
Industrial Scale Synthesis: Ring Expansion Strategy
For large-scale production of substituted derivatives like tert-butyl 4-oxoazepane-1-carboxylate, a ring-expansion methodology is often more efficient and cost-effective. A validated process involves the expansion of a six-membered piperidine ring using ethyl diazoacetate.[1]
Caption: Ring expansion workflow for industrial azepanone synthesis.[1]
This process, while more complex, avoids handling large quantities of the free azepanone and leverages readily available starting materials. The optimization focuses on the safe, large-scale preparation of the diazo compound and precise temperature control during the expansion step.[1]
Part 3: Applications in Drug Discovery
The true value of tert-butyl azepane-1-carboxylate lies in its application as a versatile building block for constructing biologically active molecules. The Boc-protected nitrogen allows for chemical modifications at other positions on the ring, which can then be followed by deprotection to reveal the secondary amine for further coupling or derivatization.
A Scaffold for Complex Synthesis
The azepane framework appears in numerous pharmaceutical candidates targeting a range of conditions from pain and inflammation to neurological disorders.[1][9][10] The Boc-protected intermediate is a gateway to a diverse library of these compounds. For example:
-
(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a key intermediate for synthesizing ureidothiophenes, which act as CHK1 kinase inhibitors for cancer therapy.[11][12]
-
tert-Butyl 4-oxoazepane-1-carboxylate serves as a precursor for various substituted azepanes through reductive amination or other ketone chemistries.[1]
Caption: Synthetic logic using a Boc-protected azepane intermediate.
Case Study: Building Block for Oprozomib Analogs
Oprozomib (ONX 0912) is an orally bioavailable tripeptide epoxyketone that acts as a highly selective inhibitor of the proteasome's chymotrypsin-like activity, a validated target in cancer therapy.[13][14] While Oprozomib itself does not contain the azepane ring, related structures and next-generation analogs often incorporate cyclic amino acids to modulate properties like cell permeability, metabolic stability, and target engagement. tert-Butyl azepane-1-carboxylate derivatives are ideal starting points for incorporating a seven-membered ring into such peptide-like structures.
This protocol outlines the critical steps of deprotecting the nitrogen and coupling it to a carboxylic acid, a common sequence in synthesizing peptide-like drugs.
-
Boc Deprotection:
-
Dissolve the N-Boc protected azepane derivative (e.g., tert-butyl 4-aminoazepane-1-carboxylate, 1.0 equiv.) in dichloromethane (DCM, ~0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours. Self-Validating System: Completion can be confirmed by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene several times to remove residual TFA. The resulting product is the amine as a TFA salt.
-
-
Amide Coupling (e.g., with HATU):
-
In a separate flask, dissolve the carboxylic acid partner (1.0 equiv.) in dimethylformamide (DMF).
-
Add the coupling agent HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv.). Stir for 10 minutes to pre-activate the acid. Expertise Note: Pre-activation forms an active ester, which is highly susceptible to nucleophilic attack by the amine, leading to efficient coupling and minimizing side reactions.
-
Add a solution of the deprotected azepane-TFA salt (1.2 equiv.) in DMF to the activated acid mixture.
-
Stir at room temperature for 2-6 hours until the reaction is complete (monitored by LC-MS).
-
Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry, concentrate, and purify the final product by flash chromatography or preparative HPLC.
-
Part 4: Safety, Handling, and Storage
As with all chemical reagents, proper handling of tert-butyl azepane-1-carboxylate and its precursors is essential. Users must consult the specific Safety Data Sheet (SDS) before use.[15]
-
Hazard Identification: The compound and its derivatives may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[16]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]
-
Handling Precautions: Avoid breathing vapors, mist, or gas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry place in a tightly sealed container. For some derivatives, storage at 0-8 °C is recommended.[9][11]
Part 5: Conclusion
tert-Butyl azepane-1-carboxylate is more than just a chemical intermediate; it is a powerful tool that embodies the principles of strategic synthesis. By masking the reactive azepane nitrogen, the Boc group unlocks the potential of the seven-membered ring, enabling chemists to build complex, three-dimensional molecules with enhanced control and precision. Its stability, predictable reactivity, and central role in constructing pharmaceutically relevant scaffolds ensure that it will remain a staple in the synthetic chemist's toolbox for years to come, paving the way for the discovery of next-generation therapeutics.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Specialty Chemicals. (2026). The Role of t-Boc Protection in Organic Synthesis Applications. [Link]
-
Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. [Link]
-
ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Link]
-
PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. [Link]
-
Home Sunshine Pharma. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. [Link]
-
CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. [Link]
-
Capot Chemical. MSDS of (3R)-aMino-azepane-1-carboxylic acid tert-butyl ester. [Link]
-
National Institutes of Health (NIH). (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
-
National Institutes of Health (NIH). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]
-
PubChemLite. Tert-butyl 2-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). [Link]
-
ResearchGate. (2025). Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047). [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
PubMed. (2009). Design and synthesis of an orally bioavailable and selective peptide epoxyketone proteasome inhibitor (PR-047). [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
National Institutes of Health (NIH). (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. proprep.com [proprep.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-butyl 3-oxoazepane-1-carboxylate 97% | CAS: 870842-23-2 | AChemBlock [achemblock.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of an orally bioavailable and selective peptide epoxyketone proteasome inhibitor (PR-047) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chempoint.com [chempoint.com]
- 16. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]
